molecular formula C22H18BrNO5 B214442 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214442
M. Wt: 456.3 g/mol
InChI Key: QFLBXZQJZPAUGK-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has attracted the attention of researchers due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in cells, such as enzymes, receptors, or DNA.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects, including cytotoxicity against cancer cells, anti-inflammatory activity, and antimicrobial activity. It has also been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one in lab experiments include its synthetic accessibility, its potential for diverse biological activities, and its ability to serve as a building block for the synthesis of other complex molecules. However, its limitations include its potential toxicity, its limited solubility in water, and its relatively high cost.

Future Directions

There are several future directions for research on 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one. These include:
1. Further investigations into its potential use as an anticancer agent, including studies on its mechanism of action and its efficacy in animal models.
2. Studies on its potential use as a precursor for the synthesis of other complex molecules, including natural products and pharmaceuticals.
3. Investigations into its potential use as a dye, including studies on its optical properties and its stability under different conditions.
4. Studies on its potential use as a scaffold for the development of new drugs, including investigations into its interactions with specific molecular targets in cells.
5. Investigations into its potential use as a therapeutic agent for the treatment of inflammatory and infectious diseases, including studies on its mechanism of action and its efficacy in animal models.
In conclusion, 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential uses in medicine, material science, and organic synthesis.

Synthesis Methods

The synthesis of 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves several steps, including the reaction of 5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base, followed by the reaction with ethyl acetoacetate and a catalyst. The product is then purified using column chromatography.

Scientific Research Applications

This compound has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties. In material science, it has been studied for its potential use as a dye and as a precursor for the synthesis of other compounds. In organic synthesis, it has been investigated for its potential use as a building block for the synthesis of other complex molecules.

properties

Product Name

3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-bromo-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C22H18BrNO5

Molecular Weight

456.3 g/mol

IUPAC Name

3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enyl]-5-bromo-3-hydroxy-1-prop-2-enylindol-2-one

InChI

InChI=1S/C22H18BrNO5/c1-2-9-24-18-7-5-15(23)11-17(18)22(27,21(24)26)12-16(25)6-3-14-4-8-19-20(10-14)29-13-28-19/h2-8,10-11,27H,1,9,12-13H2/b6-3+

InChI Key

QFLBXZQJZPAUGK-ZZXKWVIFSA-N

Isomeric SMILES

C=CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)/C=C/C3=CC4=C(C=C3)OCO4)O

SMILES

C=CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O

Origin of Product

United States

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